1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene is an organic compound with the molecular formula C16H23NO2. It is characterized by a nitro group attached to a benzene ring, which is further substituted with a butylcyclohexyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
The synthesis of 1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene typically involves the nitration of 4-[(1S,4R)-4-butylcyclohexyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve similar nitration reactions but on a larger scale, with additional steps for purification and quality control .
Analyse Chemischer Reaktionen
1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The butylcyclohexyl group may affect the compound’s solubility and membrane permeability, impacting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene can be compared with other nitro-substituted benzene derivatives, such as:
1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene: Similar in structure but with an ethyl group instead of a butyl group.
1-Nitro-4-[(1S,4R)-4-methylcyclohexyl]benzene: Contains a methyl group instead of a butyl group.
1-Nitro-4-[(1S,4R)-4-propylcyclohexyl]benzene: Features a propyl group instead of a butyl group.
Eigenschaften
Molekularformel |
C16H23NO2 |
---|---|
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
1-(4-butylcyclohexyl)-4-nitrobenzene |
InChI |
InChI=1S/C16H23NO2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h9-14H,2-8H2,1H3 |
InChI-Schlüssel |
YODZUROVEJSVMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.